

Initial Discovery and Characterization of Piperazinomycin

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Compound Focus: Piperazinomycin

CAS No.: 83858-82-6

Cat. No.: S588498

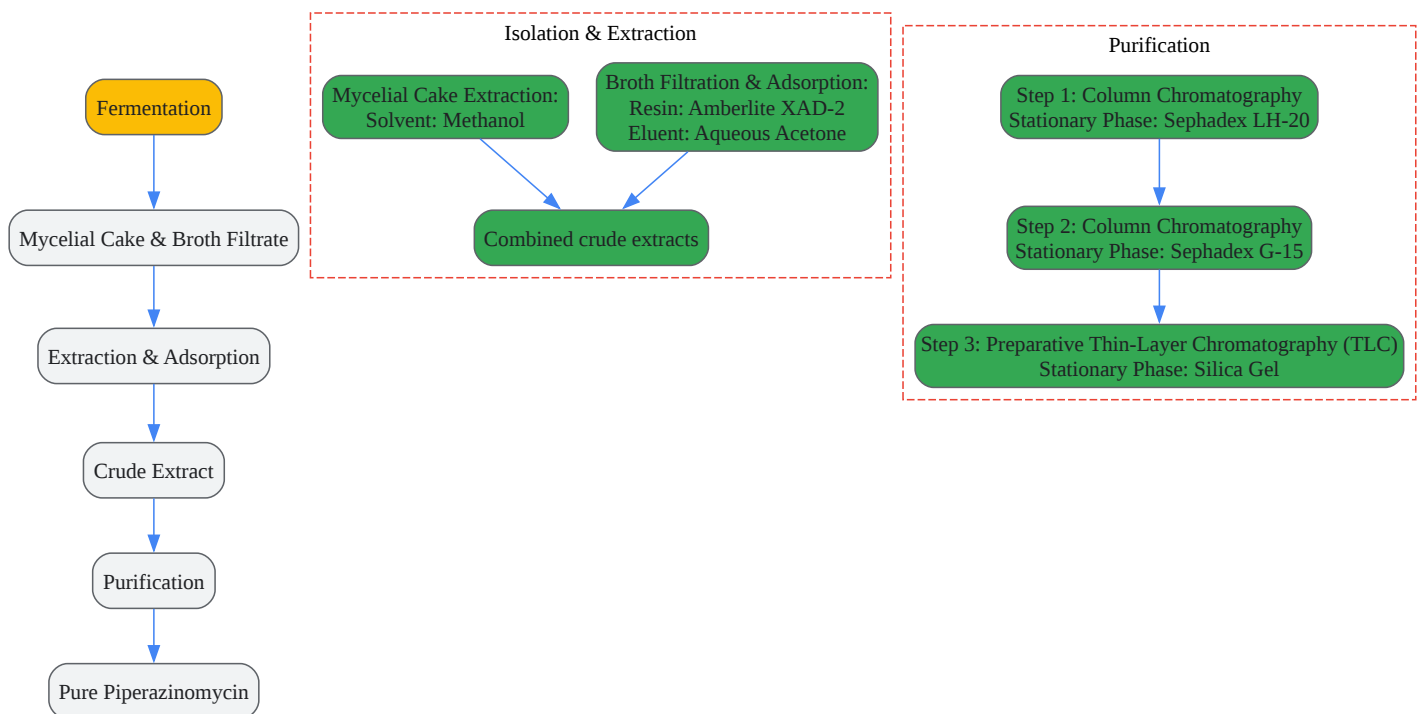
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Piperazinomycin is a lipophilic, antifungal antibiotic isolated from the fermentation broth of the actinobacterium *Streptovercillium olivoreticuli* subsp. *neoenacticus* [1]. Its initial characterization revealed the following core properties:

Characterization Aspect	Details
Producing Organism	<i>Streptovercillium olivoreticuli</i> subsp. <i>neoenacticus</i> [1]
Molecular Formula	C~25~H~20~N~8~O~2~ [1]
Nature	Basic and lipophilic [1]
Isolation Methods	Extraction from mycelial cake with methanol; adsorption from broth onto Amberlite XAD-2 resin and elution with aqueous acetone [1]
Purification Methods	Column chromatography on Sephadex LH-20 and Sephadex G-15, followed by preparative thin-layer chromatography (TLC) on silica gel [1]
Primary Activity	Antifungal, particularly against yeasts and fungi like <i>Trichophyton</i> species [1]

Detailed Experimental Protocols

The original research outlines the key methodologies used for the isolation and purification of **piperazinomycin**. The workflow can be summarized as follows:



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***Piperazinomycin** isolation and purification workflow.*

- **Fermentation and Initial Isolation:** The antibiotic was produced by fermenting the *Streptoverticillium* strain. Following fermentation, the culture broth was separated into mycelial cake and filtrate. **Piperazinomycin** was extracted directly from the mycelial cake using **methanol**. Concurrently, the compound was recovered from the aqueous broth filtrate by adsorption onto **Amberlite XAD-2** resin, followed by elution with **aqueous acetone** [1].
- **Purification Process:** The combined crude extracts were purified through a multi-step process. The initial purification used **column chromatography on Sephadex LH-20**, a gel filtration media suitable for lipophilic compounds. This was followed by a second chromatography step on **Sephadex G-15**, which has a finer separation range. The final purification was achieved using **preparative thin-layer chromatography (TLC) on silica gel** [1].
- **Characterization Techniques:** The high-resolution mass spectrometry analysis determined its molecular formula. The basic and lipophilic nature was confirmed by its ability to be extracted into **methyl isobutyl ketone at alkaline pH** [1].

Biosynthetic Context and Significance

While the search results do not detail **piperazinomycin**'s specific signaling pathway, they place it within a fascinating biosynthetic family. **Piperazinomycin** is derived from a **di-tyrosine piperazine** precursor [2]. A key step in its biosynthesis involves a **cytochrome P450 enzyme** that creates a strained phenyl ether crosslink between the tyrosine-derived aromatic rings [2]. This places **piperazinomycin** in the same structural family as other strained peptide natural products like **mycocyclosin** and **herquiline A**, whose biosynthetic pathways have been studied in more detail [2].

The piperazine ring, a core structural feature, is widely recognized in drug discovery for improving **water solubility, oral bioavailability, and target affinity** due to its two nitrogen atoms, which provide a large polar surface area and capacity for hydrogen bonding [3].

Antifungal Activity Profile

The initial biological evaluation identified its promising antifungal properties, summarized in the table below.

Activity	Target Organisms	Notes
Antifungal & Anti-yeast	Fungi and yeasts [1]	Broad-spectrum activity against multiple species.
Potent Anti-Trichophyton	<i>Trichophyton</i> species [1]	Highlighted as a particularly sensitive target.

Research Gaps and Future Directions

The information available today is primarily from its initial 1982 discovery. Key areas for further research include:

- **Molecular Mechanism of Action:** How exactly does **piperazinomycin** inhibit or kill fungal cells? The target pathway remains unknown.
- **Detailed Biosynthetic Pathway:** The complete set of genes and enzymes involved in its production has not been fully elucidated in the available literature.
- **Chemical Synthesis:** Efficient synthetic routes could enable the production of analogs for Structure-Activity Relationship (SAR) studies.

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References

1. Piperazinomycin, a new antifungal antibiotic. I. ... [pubmed.ncbi.nlm.nih.gov]
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